molecular formula C32H40ClNO4 B192771 Fexofenadine hydrochloride CAS No. 153439-40-8

Fexofenadine hydrochloride

货号: B192771
CAS 编号: 153439-40-8
分子量: 538.1 g/mol
InChI 键: RRJFVPUCXDGFJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

属性

CAS 编号

153439-40-8

分子式

C32H40ClNO4

分子量

538.1 g/mol

IUPAC 名称

hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H

InChI 键

RRJFVPUCXDGFJB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl

规范 SMILES

[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-]

外观

White to Off-White Solid

熔点

190-192 °C

Key on ui other cas no.

153439-40-8

Pictograms

Irritant; Health Hazard

纯度

> 95%

数量

Milligrams-Grams

溶解度

71.8 [ug/mL] (The mean of the results at pH 7.4)

同义词

Allegra
alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol
fexofenadine
fexofenadine hydrochloride
MDL 16,455A
MDL 16.455
MDL 16455
MDL-16455
Telfast

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fexofenadine hydrochloride
Reactant of Route 2
Fexofenadine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fexofenadine hydrochloride
Reactant of Route 4
Reactant of Route 4
Fexofenadine hydrochloride
Reactant of Route 5
Fexofenadine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fexofenadine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of fexofenadine hydrochloride?

A1: this compound acts as a selective histamine H1-receptor antagonist. [, , , ] This means it blocks the action of histamine, a chemical mediator involved in allergic reactions, at the H1 receptor site. [, , , , , ]

Q2: What are the downstream effects of this compound binding to H1 receptors?

A2: By blocking histamine binding to H1 receptors, this compound inhibits the cascade of events that lead to allergy symptoms, such as sneezing, runny nose, itchy eyes, and skin reactions. [, , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C32H39NO4 • HCl, and its molecular weight is 551.1 g/mol. [, , ]

Q4: How is this compound typically characterized using spectroscopic techniques?

A4: Infrared (IR) spectroscopy is commonly employed for the identification of this compound. [] The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups within the molecule, allowing for its identification and differentiation from other compounds. [, , ]

Q5: Has the stability of this compound been evaluated under various stress conditions?

A5: Yes, studies have assessed the stability of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , ]

Q6: What is the impact of excipients on the stability of this compound in solid dosage forms?

A6: Research has explored the compatibility of this compound with various pharmaceutical excipients commonly used in orally disintegrating tablets. [] Fourier transform infrared spectroscopy (FT-IR) analysis indicated good compatibility with excipients such as diluents, disintegrants, glidants, sweeteners, flavors, colors, and lubricants. []

Q7: What is the bioavailability of this compound and factors affecting it?

A7: While this compound is almost completely absorbed from the gastrointestinal tract, its bioavailability is approximately 45% due to hepatic first-pass metabolism. []

Q8: How does the pharmacokinetic profile of this compound differ in pediatric patients compared to adults?

A8: Studies have shown that children, especially those under 6 years old, exhibit lower oral clearance of this compound compared to adults, necessitating dose adjustments based on age and weight. []

Q9: What are the primary clinical indications for this compound?

A9: this compound is clinically indicated for the relief of symptoms associated with seasonal allergic rhinitis (hay fever) and chronic idiopathic urticaria (hives). [, , , , , , , ]

Q10: Have clinical trials compared the efficacy and safety of this compound to other antihistamines?

A10: Yes, multiple clinical trials have compared this compound to other antihistamines, such as cetirizine and ketotifen. [, , , , , , , , , ] These studies have demonstrated comparable efficacy in relieving allergy symptoms but with a more favorable safety profile for fexofenadine, particularly regarding sedative effects. [, , , , , , , , , ]

Q11: What formulation strategies have been explored to enhance the delivery and bioavailability of this compound?

A11: To improve its delivery and bioavailability, various formulation strategies have been investigated for this compound, including:

  • Transdermal patches: These aim to bypass the first-pass metabolism and provide sustained drug delivery. []
  • Microsponge technology: This technique enhances the drug's solubility and allows for controlled release formulations. []
  • Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS improve the solubility and dissolution rate of poorly water-soluble drugs like this compound, potentially leading to enhanced bioavailability. []

Q12: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?

A12: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of this compound. [, , , , ]

Q13: Are there alternative analytical methods for the determination of this compound?

A13: Yes, alternative analytical methods have been developed for the determination of this compound, including:

  • UV spectrophotometry: This method utilizes the drug's absorbance of ultraviolet light for quantification. [, ]
  • Conductometric titration: This method relies on the change in electrical conductivity of a solution upon the addition of a titrant that reacts with the drug. []
  • Potentiometry: This technique utilizes ion-selective electrodes to measure the potential difference across a membrane, allowing for the determination of drug concentration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。